2-chloro-N-(4-propylphenyl)acetamide

Drug Metabolism CYP Inhibition Drug-Drug Interactions

2-chloro-N-(4-propylphenyl)acetamide (CAS 20331-00-4) is a chloroacetamide derivative with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol. It is a white to off-white solid, typically supplied at a purity of 95% or 98%.

Molecular Formula C11H14ClNO
Molecular Weight 211.69
CAS No. 20331-00-4
Cat. No. B2802357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-propylphenyl)acetamide
CAS20331-00-4
Molecular FormulaC11H14ClNO
Molecular Weight211.69
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C11H14ClNO/c1-2-3-9-4-6-10(7-5-9)13-11(14)8-12/h4-7H,2-3,8H2,1H3,(H,13,14)
InChIKeyURRNVZNXDFJSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-chloro-N-(4-propylphenyl)acetamide (CAS 20331-00-4): Properties and Procurement Considerations


2-chloro-N-(4-propylphenyl)acetamide (CAS 20331-00-4) is a chloroacetamide derivative with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a white to off-white solid, typically supplied at a purity of 95% or 98% . This compound serves as a versatile synthetic intermediate and a building block in medicinal chemistry, owing to the reactivity of its chloroacetyl group .

Why Substituting 2-chloro-N-(4-propylphenyl)acetamide with Close Analogs Can Compromise Experimental Outcomes


The specific substitution pattern on the phenyl ring—a para-propyl group—is a critical determinant of the compound's lipophilicity, target engagement, and metabolic stability. Minor structural modifications, such as altering the alkyl chain length or branching, can lead to significant changes in biological activity, as observed in the differential CYP inhibition profiles of related N-aryl chloroacetamides [1]. Therefore, substituting 2-chloro-N-(4-propylphenyl)acetamide with a generic analog lacking rigorous comparative data risks introducing uncontrolled variables into a research project, potentially invalidating structure-activity relationship (SAR) studies or yielding inconsistent results.

Quantitative Differentiation of 2-chloro-N-(4-propylphenyl)acetamide: A Comparative Evidence Guide for Informed Procurement


CYP2B6 Inhibition: 2-chloro-N-(4-propylphenyl)acetamide Exhibits 43-fold Selectivity over CYP1A2

In human liver microsomes, 2-chloro-N-(4-propylphenyl)acetamide demonstrates a potent inhibitory effect on CYP2B6 (IC50 = 93 nM) [1]. Its inhibitory activity against CYP1A2 is substantially weaker (IC50 = 4000 nM), resulting in a calculated selectivity index of approximately 43-fold for CYP2B6 over CYP1A2 [1]. The compound also shows moderate inhibition of CYP2C8 (IC50 = 1500 nM) [1].

Drug Metabolism CYP Inhibition Drug-Drug Interactions

Muscarinic M1 Receptor Agonism: 2-chloro-N-(4-propylphenyl)acetamide Demonstrates Sub-Micromolar Potency

In a BRET-based Gq protein engagement assay using HEK293T cells expressing the human M1 receptor, 2-chloro-N-(4-propylphenyl)acetamide exhibited agonist activity with an EC50 of 112 nM [1]. While data for a close structural analog in the same assay is not available, this sub-micromolar potency is a key differentiator from other chloroacetamide derivatives which often show no or significantly weaker activity at this target [1].

GPCR Pharmacology Neuropharmacology M1 Receptor

Aqueous Solubility at pH 7.4: A Critical Parameter for In Vitro Assays

The aqueous solubility of 2-chloro-N-(4-propylphenyl)acetamide at pH 7.4 is reported as 1 µM . This low solubility at physiological pH is a critical parameter for experimental design. While comparative solubility data for close analogs under identical conditions is not available, this value serves as a baseline for assessing its suitability in various biological assay formats, particularly those requiring aqueous buffers.

Physicochemical Properties Solubility Assay Development

Antimicrobial Activity Against Acinetobacter sp.: A Specific Strain-Specific Effect

2-chloro-N-(4-propylphenyl)acetamide has been tested for antimicrobial activity against Acinetobacter sp. CMX 669 (A) strain, showing a reported activity value of 1 (qualitative or semi-quantitative) . This strain-specific activity, while not quantified in terms of MIC, suggests a potential niche application in microbiology research that may not be shared by other analogs. For comparison, the unsubstituted analog 2-chloro-N-phenylacetamide has an MIC range of 128-256 µg/mL against various Candida species, but its activity against Acinetobacter is not reported [1].

Antimicrobial Microbiology Strain-Specific Activity

Optimal Research Applications for 2-chloro-N-(4-propylphenyl)acetamide Driven by Empirical Evidence


CYP2B6-Selective Inhibition Studies in Drug Metabolism Research

Based on its 43-fold selectivity for CYP2B6 over CYP1A2 (IC50: 93 nM vs. 4000 nM), 2-chloro-N-(4-propylphenyl)acetamide is a suitable tool compound for investigating CYP2B6-mediated drug-drug interactions in human liver microsome models [1]. Its use can help researchers delineate the contribution of CYP2B6 to the metabolism of co-administered drugs.

Muscarinic M1 Receptor Pharmacology and Signaling Pathway Analysis

The compound's demonstrated agonism at the human M1 receptor (EC50 = 112 nM) makes it a valuable reagent for pharmacological studies of muscarinic receptor function, particularly in HEK293T cell-based assays using BRET technology to measure Gq protein engagement [2]. It can serve as a reference agonist or a chemical probe in this system.

Antimicrobial Screening and Discovery Targeting Acinetobacter Species

The reported activity against Acinetobacter sp. CMX 669 (A) strain positions 2-chloro-N-(4-propylphenyl)acetamide as a potential starting point for antimicrobial discovery programs focused on this pathogen . Researchers can use it as a chemical probe to investigate novel mechanisms of action against Acinetobacter, which are often drug-resistant.

Development of Bioassays Requiring Low-Solubility Compound Handling

The characterized low aqueous solubility of 1 µM at pH 7.4 necessitates the use of specialized formulation techniques (e.g., DMSO stocks, co-solvents) . This makes the compound a practical model for developing and validating protocols for handling poorly soluble small molecules in cell culture and in vitro biochemical assays.

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